N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves the reaction of a piperidine derivative with a benzyl halide and a pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridazine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
- N-benzyl-1-(6-fluoropyridazin-3-yl)piperidine-4-carboxamide
- N-benzyl-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-benzyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-8-7-16(20-21-17)22-11-9-15(10-12-22)18(23)19-13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23) |
InChI Key |
SGEMJWJBAYABIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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